molecular formula C26H37ClO B14361832 4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol CAS No. 90137-76-1

4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol

Cat. No.: B14361832
CAS No.: 90137-76-1
M. Wt: 401.0 g/mol
InChI Key: OZMSWDBSFBVAHP-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is a complex organic compound characterized by its unique structure, which includes a phenol group substituted with chloro and bis-cycloalkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol typically involves multiple steps, starting with the preparation of the cycloalkyl intermediates. These intermediates are then reacted with a phenol derivative under specific conditions to introduce the chloro and bis-cycloalkyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups, such as amines or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the chloro group can produce the corresponding hydrocarbon.

Scientific Research Applications

4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and cycloalkyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol
  • 2,6-Di-tert-butyl-4-chlorophenol
  • 2,6-Di-tert-butyl-4-methylphenol (BHT)

Uniqueness

4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

90137-76-1

Molecular Formula

C26H37ClO

Molecular Weight

401.0 g/mol

IUPAC Name

4-chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol

InChI

InChI=1S/C26H37ClO/c1-17-9-7-11-19(13-17)25(3,4)22-15-21(27)16-23(24(22)28)26(5,6)20-12-8-10-18(2)14-20/h9-10,15-16,19-20,28H,7-8,11-14H2,1-6H3

InChI Key

OZMSWDBSFBVAHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1)C(C)(C)C2=CC(=CC(=C2O)C(C)(C)C3CCC=C(C3)C)Cl

Origin of Product

United States

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